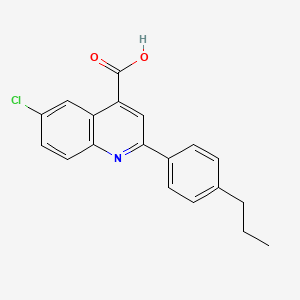

6-Chloro-2-(4-propylphenyl)quinoline-4-carboxylic acid

Description

Chemical Identity and Nomenclature

6-Chloro-2-(4-propylphenyl)quinoline-4-carboxylic acid is a heterocyclic aromatic compound with systematic IUPAC name This compound . Its molecular formula is $$ \text{C}{19}\text{H}{16}\text{ClNO}_{2} $$, yielding a molecular weight of 325.79 g/mol . Key identifiers include:

| Property | Value | Source |

|---|---|---|

| CAS Registry Number | 932886-69-6 | |

| SMILES Notation | O=C(C1=CC(C2=CC=C(CCC)C=C2)=NC3=CC=C(Cl)C=C13)O | |

| InChIKey | CDIRFXUYSUKDFL-UHFFFAOYSA-N |

The compound features a quinoline backbone substituted with a chlorine atom at position 6, a 4-propylphenyl group at position 2, and a carboxylic acid moiety at position 4. This trifunctional architecture enables diverse reactivity in synthetic chemistry.

Historical Development and Discovery

The synthesis of this compound emerged from advances in Pfitzinger and Doebner reactions , which are classical methods for constructing quinoline-4-carboxylic acid derivatives. Early routes involved condensation of isatin derivatives with ketones under basic conditions, but modern protocols utilize optimized catalysts and solvents to improve yields (e.g., 68% via acid-mediated Doebner reactions).

Key milestones include:

- 2005 : First documented synthesis of analogous 2-arylquinoline-4-carboxylic acids via Doebner reactions.

- 2018 : Development of TMSCl-mediated Pfitzinger reactions for streamlined esterification and cyclization.

- 2022 : Scalable routes using microwave irradiation to reduce reaction times to ≤2 minutes.

Significance in Heterocyclic Chemistry

The compound’s quinoline core is a privileged scaffold in medicinal chemistry, contributing to bioactivity through planar aromaticity and nitrogen-based coordination. Substituents play critical roles:

- Chlorine : Enhances electron-withdrawing effects, stabilizing the quinoline ring and modulating intermolecular interactions.

- 4-Propylphenyl : Introduces steric bulk and hydrophobicity, improving membrane permeability in drug candidates.

- Carboxylic Acid : Serves as a handle for derivatization into amides, esters, or metal complexes.

Table 1: Structural Analogs and Their Applications

These analogs highlight the versatility of quinoline-4-carboxylic acid derivatives in drug discovery and materials science.

Propriétés

IUPAC Name |

6-chloro-2-(4-propylphenyl)quinoline-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H16ClNO2/c1-2-3-12-4-6-13(7-5-12)18-11-16(19(22)23)15-10-14(20)8-9-17(15)21-18/h4-11H,2-3H2,1H3,(H,22,23) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OUCHHVAJKYZQHL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1=CC=C(C=C1)C2=NC3=C(C=C(C=C3)Cl)C(=C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H16ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60649171 | |

| Record name | 6-Chloro-2-(4-propylphenyl)quinoline-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60649171 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

325.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

932886-69-6 | |

| Record name | 6-Chloro-2-(4-propylphenyl)quinoline-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60649171 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Méthodes De Préparation

Synthesis of Quinoline-4-carboxylic Acid Core

A common approach to quinoline-4-carboxylic acids involves the Doebner reaction , which condenses aniline derivatives, aldehydes, and pyruvic acid under acidic or catalytic conditions to form the quinoline ring with a carboxylic acid at the 4-position. For example, 2-(2-nitrophenyl)-quinoline-4-carboxylic acid derivatives have been synthesized using aniline, 2-nitrobenzaldehyde, and pyruvic acid with trifluoroacetic acid catalysis in ethanol.

Alternatively, the Pfitzinger reaction can be employed, involving isatin and α-methyl ketones in aqueous ethanol to yield quinoline-4-carboxylic acid derivatives.

Attachment of the 2-(4-Propylphenyl) Group

The 2-position aryl substituent, in this case, a 4-propylphenyl group, is typically introduced via condensation with the corresponding aldehyde or by cross-coupling reactions. For example, 2-vinyl-4-quinoline carboxylic acid intermediates can be prepared by condensation of 2-toluquinoline-4-carboxylic acid with phenyl aldehydes under heating (95–105 °C) for several hours, followed by further transformations.

Oxidation and Functional Group Transformations

Oxidation steps using strong oxidizers such as potassium permanganate under controlled temperature (35–45 °C) and alkaline conditions convert vinyl intermediates to carboxylic acid functionalities. Acidification with hydrochloric acid to pH 1–2 precipitates the quinoline carboxylic acid product.

Catalytic and Green Chemistry Approaches

Recent advances include the use of heterogeneous catalysts such as Fe3O4@SiO2@(CH2)3–urea–thiazole sulfonic acid chloride under solvent-free conditions at 80 °C to synthesize 2-aryl-quinoline-4-carboxylic acid derivatives with high yields. This method allows easy catalyst recovery by magnetic separation and reuse, enhancing sustainability and cost-effectiveness.

Representative Synthetic Procedure (Based on Patent and Literature)

Analytical and Purification Techniques

- Thin-layer chromatography (TLC) is used to monitor reaction progress, typically with n-hexane/ethyl acetate mixtures.

- Recrystallization from ethanol or other solvents is employed to purify the final quinoline carboxylic acid derivatives.

- Magnetic separation is used to recover heterogeneous catalysts in green synthesis methods.

Summary Table of Preparation Methods

| Method | Key Reagents | Conditions | Advantages | Limitations |

|---|---|---|---|---|

| Doebner Reaction | Aniline derivatives, aldehydes, pyruvic acid, acid catalyst | Ethanol, reflux | Well-established, versatile | Requires acidic conditions, moderate yields |

| Pfitzinger Reaction | Isatin, α-methyl ketones | Aqueous ethanol, reflux | Alternative route to quinoline acids | Limited substrate scope |

| Condensation with 2-toluquinoline-4-carboxylic acid | Phenyl aldehydes, diacetyl oxide, KMnO4 oxidation | 95–125 °C, alkaline oxidation | High yield, scalable | Multi-step, requires careful pH control |

| Heterogeneous Catalysis | Fe3O4@SiO2@(CH2)3–urea–thiazole sulfonic acid chloride | Solvent-free, 80 °C | Green, catalyst recyclable | Catalyst preparation required |

Research Findings and Optimization Notes

- The use of magnetic nanoparticle-supported catalysts enables solvent-free synthesis with high yields and easy catalyst recovery, improving sustainability.

- Reaction times and temperatures are critical for optimizing yields; for example, 30 min at 80 °C under solvent-free conditions was effective for 2-aryl-quinoline-4-carboxylic acid derivatives.

- Oxidation steps require controlled temperature and pH to avoid over-oxidation or decomposition.

- Purification by recrystallization ensures high purity suitable for research applications.

Analyse Des Réactions Chimiques

Types of Reactions

6-Chloro-2-(4-propylphenyl)quinoline-4-carboxylic acid undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form quinoline N-oxides.

Reduction: Reduction reactions can convert the quinoline ring to tetrahydroquinoline derivatives.

Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the quinoline ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.

Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are used for substitution reactions.

Major Products

Oxidation: Quinoline N-oxides.

Reduction: Tetrahydroquinoline derivatives.

Substitution: Various substituted quinoline derivatives depending on the reagents used.

Applications De Recherche Scientifique

6-Chloro-2-(4-propylphenyl)quinoline-4-carboxylic acid has several scientific research applications:

Medicinal Chemistry: It serves as a central template for the synthesis of various drugs with potential antibacterial, antifungal, antiviral, and anticancer activities.

Synthetic Organic Chemistry: The compound is used as a building block for the synthesis of more complex molecules.

Industrial Chemistry: It is used in the production of dyes, catalysts, and materials.

Biological Research: The compound is used in the study of bio-organic and bio-organometallic processes.

Mécanisme D'action

The mechanism of action of 6-Chloro-2-(4-propylphenyl)quinoline-4-carboxylic acid involves its interaction with various molecular targets and pathways:

DNA Synthesis Inhibition: The compound can inhibit DNA synthesis by promoting the cleavage of bacterial DNA gyrase and type IV topoisomerase, leading to rapid bacterial death.

Enzyme Inhibition: It can inhibit enzymes such as tyrosine kinases, which are involved in cell signaling pathways.

Antimicrobial Activity: The compound exhibits antimicrobial activity by disrupting the cell membrane integrity of pathogens.

Comparaison Avec Des Composés Similaires

Position and Nature of Substituents

- 6-Chloro-2-(4-propoxyphenyl)quinoline-4-carboxylic acid: Replacing the propyl group with a propoxy group () introduces an oxygen atom, likely increasing polarity and reducing lipophilicity compared to the target compound. This alteration may influence solubility and bioavailability.

- 6-Methoxy-2-(4-fluorophenyl)quinoline-4-carboxylic acid (): A methoxy group at position 6 and a fluorophenyl group at position 2 yield a melting point of 226–228°C, higher than chloro-substituted analogs, suggesting stronger intermolecular interactions due to electronegative substituents.

Melting Points and Stability

Anticancer Activity

- 6-Chloro-2-(4-hydroxy-3-methoxyphenyl)quinoline-4-carboxylic acid (3j): Exhibits 82.9% growth inhibition in MCF-7 breast cancer cells, attributed to its inhibition of human tissue-nonspecific alkaline phosphatase (h-TNAP) . The chloro and methoxy groups synergistically enhance enzymatic binding.

- Ethyl 6-chloro-2-(phenanthren-3-yl)quinoline-4-carboxylate: Shows potent antitubercular activity (MIC = 16 µg/mL) and inhibits Mtb gyrase, highlighting the importance of esterification for bioavailability .

Antimicrobial and Enzyme Inhibition

- Quinoline-4-carboxylic acid esters: Derivatives with bulky aryl groups (e.g., phenanthrenyl) demonstrate enhanced antitubercular activity compared to simpler alkyl chains, suggesting steric and electronic factors dominate target engagement .

Key Research Findings and Implications

Substituent Position Matters : Chloro at position 6 enhances anticancer activity, while position 2 aryl groups dictate selectivity (e.g., propylphenyl vs. hydroxy-methoxyphenyl in vs. 16).

Esterification vs. Free Acid : Ester derivatives (e.g., ethyl esters in ) improve bioavailability and target binding compared to free carboxylic acids, critical for drug design.

Safety Profile: Chloro- and aryl-substituted quinolines are generally classified as irritants (Xi), requiring careful handling ().

Activité Biologique

6-Chloro-2-(4-propylphenyl)quinoline-4-carboxylic acid (CAS No. 932886-69-6) is a quinoline derivative that has attracted significant attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings, supported by data tables and case studies.

Chemical Structure and Properties

- Molecular Formula : C19H16ClN2O2

- Molecular Weight : 332.79 g/mol

- Chemical Structure : The compound features a chloro group, a propylphenyl substituent, and a carboxylic acid functional group attached to a quinoline core.

Quinoline derivatives, including this compound, are known to interact with various biological targets. The following mechanisms have been suggested based on related studies:

- Enzyme Inhibition : Quinoline derivatives can inhibit enzymes such as DNA gyrase, which is crucial for bacterial replication. This inhibition may lead to antibacterial effects .

- Anticancer Activity : Research indicates that quinoline derivatives can induce apoptosis in cancer cells and inhibit specific kinases associated with tumor growth. The presence of the chloro and propyl groups may enhance the compound's binding affinity to these targets .

Antimicrobial Activity

Preliminary studies suggest that this compound exhibits antimicrobial properties against various bacterial and fungal strains. While specific data on its efficacy against particular pathogens is limited, quinoline derivatives are generally recognized for their antimicrobial potential.

Anticancer Activity

A significant body of research has focused on the anticancer properties of quinoline derivatives. A study investigated several quinoline compounds for their effects on cancer cell lines such as MCF-7 (breast cancer), K562 (leukemia), and HeLa (cervical cancer). Key findings include:

- Cell Viability : The tested compounds showed selective cytotoxicity towards cancer cells while sparing normal cells. The most effective derivatives induced cell cycle arrest and apoptosis in the cancer cell lines .

- Growth Inhibition Values : The growth inhibition values (GI50) were determined for various compounds, indicating promising anticancer activity. For instance, certain derivatives exhibited GI50 values in the micromolar range against MCF-7 cells .

Case Studies

-

Study on Anticancer Activity :

- Objective : To evaluate the anticancer effects of quinoline derivatives.

- Methodology : MTT assay was used to assess cell viability in MCF-7, K562, and HeLa cell lines.

- Results : Compounds demonstrated significant cytotoxicity against cancer cells with minimal effects on healthy cells.

Compound Cell Line GI50 (µM) Compound A MCF-7 12.5 Compound B K562 15.3 Compound C HeLa 10.8 -

Antimicrobial Efficacy Study :

- Objective : To assess the antimicrobial activity of this compound.

- Methodology : Minimum inhibitory concentration (MIC) tests were performed against various pathogens.

- Results : The compound exhibited moderate antimicrobial activity against Gram-positive and Gram-negative bacteria.

Pathogen MIC (µg/mL) Staphylococcus aureus 32 Escherichia coli 64 Candida albicans 128

Q & A

Q. What are the standard synthetic routes for 6-chloro-2-(4-propylphenyl)quinoline-4-carboxylic acid, and how do reaction conditions influence yield and purity?

Answer: The synthesis of quinoline-4-carboxylic acid derivatives typically involves cyclization of substituted anthranilic acid precursors or functionalization of preformed quinoline scaffolds. For example:

- Method 1 : Acylation of methyl anthranilate derivatives using malonyl chloride, followed by cyclization under basic conditions .

- Method 2 : Conversion of the carboxylic acid to its acid chloride (via SOCl₂ reflux) and subsequent amidation with amines, as described for structurally similar compounds (e.g., 2-(3-chlorophenyl)quinoline-4-carboxylic acid derivatives) .

Critical factors include:

Q. How can spectroscopic techniques (NMR, IR, HPLC) be optimized for structural validation of this compound?

Answer:

Q. What are the key challenges in crystallizing this compound, and how can they be addressed?

Answer:

- Low solubility : Use mixed solvents (e.g., DMSO/ethanol) for slow evaporation.

- Polymorphism : Control cooling rates during crystallization. For related quinoline derivatives (e.g., 6-chloro-2-(4-methoxyphenyl)-4-phenylquinoline), monoclinic crystal systems (P2₁/n) with unit cell parameters a = 10.59 Å, b = 8.29 Å, c = 19.19 Å are reported .

Advanced Research Questions

Q. How do substituent effects (e.g., propyl vs. methyl groups) on the phenyl ring influence bioactivity and physicochemical properties?

Answer:

- Lipophilicity : Propyl groups increase logP compared to methyl, enhancing membrane permeability but potentially reducing aqueous solubility.

- Biological activity : Analogous compounds (e.g., 2-(4-chlorophenyl)quinoline-4-carboxylic acid) show antimicrobial activity (MIC: 1–8 µg/mL against S. aureus), suggesting the propylphenyl group may modulate target binding .

- Synthetic yield : Bulky substituents (e.g., propyl) may reduce cyclization efficiency by ~15% compared to smaller groups (e.g., methoxy) .

Q. How can computational methods (e.g., DFT, molecular docking) predict reaction pathways or biological targets for this compound?

Answer:

- DFT calculations : Optimize geometry at the B3LYP/6-31G* level to analyze electronic properties (e.g., HOMO-LUMO gaps) and regioselectivity in substitution reactions .

- Docking studies : Use AutoDock Vina to model interactions with bacterial DNA gyrase (a known target for quinolones). Propylphenyl may occupy hydrophobic pockets in the ATP-binding domain .

Q. What experimental strategies resolve contradictions in reported biological data (e.g., conflicting IC₅₀ values across studies)?

Answer:

- Standardize assays : Use identical cell lines (e.g., HepG2 for cytotoxicity) and incubation times (e.g., 48 hours).

- Control variables : Monitor batch-to-batch purity (HPLC >98%) and solvent effects (DMSO concentration ≤0.1%).

- Meta-analysis : Compare data from structurally related compounds (e.g., 4-chloro-2-phenylquinoline derivatives) to identify trends .

Q. What mechanistic insights explain the compound’s reactivity in nucleophilic substitution or oxidation reactions?

Answer:

- Nucleophilic substitution : The 6-chloro group undergoes SNAr reactions with amines (e.g., morpholine) in DMF at 100°C, yielding 6-amino derivatives .

- Oxidation : Treatment with KMnO₄ in acidic conditions oxidizes the quinoline ring to quinoline-N-oxide, confirmed by IR loss of C=N stretch (~1631 cm⁻¹) and new N-O peak (~1250 cm⁻¹) .

Methodological Tables

Q. Table 1: Comparative Reactivity of Quinoline-4-carboxylic Acid Derivatives

*Predicted based on analogous reactions.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.